(Z)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(3-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]prop-2-enamide
Description
(Z)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(3-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]prop-2-enamide is a structurally complex enamide derivative characterized by a cyano group, a furan-2-ylmethyl substituent, and a pyrazole core linked to a piperidin-1-ylsulfonylphenyl moiety. Its synthesis likely involves multi-step reactions, including amide coupling and heterocyclic ring formation, analogous to methods reported for related compounds (e.g., sulfanyl-propanamides) .
Properties
Molecular Formula |
C29H27N5O4S |
|---|---|
Molecular Weight |
541.6 g/mol |
IUPAC Name |
(Z)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(3-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]prop-2-enamide |
InChI |
InChI=1S/C29H27N5O4S/c30-19-23(29(35)31-20-26-12-8-16-38-26)17-24-21-34(25-10-3-1-4-11-25)32-28(24)22-9-7-13-27(18-22)39(36,37)33-14-5-2-6-15-33/h1,3-4,7-13,16-18,21H,2,5-6,14-15,20H2,(H,31,35)/b23-17- |
InChI Key |
DUNOXSNEZZDWPJ-QJOMJCCJSA-N |
Isomeric SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN(C=C3/C=C(/C#N)\C(=O)NCC4=CC=CO4)C5=CC=CC=C5 |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN(C=C3C=C(C#N)C(=O)NCC4=CC=CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
Condensation reactions are crucial in forming the core structure of the compound. The initial step often involves the reaction between furan derivatives and appropriate aldehydes or ketones.
- Reactants: Furan derivative (e.g., furan-2-carbaldehyde) and a suitable amine.
- Conditions: Typically carried out under acidic or basic conditions to facilitate the formation of imines or enamines.
- Outcome: Formation of an intermediate that contains the furan moiety.
Coupling Reactions
Following the formation of intermediates, coupling reactions are employed to attach various substituents, such as piperidine and phenyl groups.
- Reactants: The intermediate from the condensation step and a piperidine derivative.
- Conditions: The reaction may utilize coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to promote amide bond formation.
- Outcome: Formation of a key intermediate containing the piperidine sulfonamide.
Functional Group Modifications
The final steps often involve modifications to introduce cyano and other functional groups to achieve the target compound.
- Reactants: The previously formed intermediate and a cyanating agent (e.g., sodium cyanide).
- Conditions: The reaction is typically performed in a solvent like DMF (Dimethylformamide) under controlled temperatures to ensure selectivity.
- Outcome: Completion of the synthesis, yielding (Z)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(3-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]prop-2-enamide.
Data Table: Summary of Preparation Methods
| Step | Type of Reaction | Key Reactants | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Condensation | Furan derivative, Amine | Acidic/Basic | Intermediate with furan moiety |
| 2 | Coupling | Intermediate, Piperidine derivative | EDC coupling | Key intermediate with piperidine sulfonamide |
| 3 | Functional Group Modification | Intermediate, Cyanating agent | DMF, Controlled temperature | Target compound synthesized |
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(3-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]prop-2-enamide: can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo intramolecular cyclization to form new ring structures.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Cyclization: Acid or base catalysts to promote ring closure.
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of primary amines.
Substitution: Formation of sulfonamide derivatives.
Cyclization: Formation of new heterocyclic compounds.
Scientific Research Applications
(Z)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(3-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]prop-2-enamide: has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: Investigation of its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.
Materials Science: Use in the development of new materials with unique electronic or optical properties.
Biology: Study of its interactions with biomolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(3-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]prop-2-enamide involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: Binding to the active site of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cell surface receptors and modulating their signaling pathways.
DNA intercalation: Inserting between DNA base pairs and affecting DNA replication and transcription.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The target compound shares a propanamide backbone with 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides (), but differs in key substituents:
- the thiazol-oxadiazole-sulfanyl group in compounds.
- Piperidin-1-ylsulfonylphenyl : Imparts bulkiness and sulfonamide-based solubility, contrasting with the smaller sulfanyl groups in derivatives.
- Furan-2-ylmethyl : Aromatic heterocycle with moderate electron-donating effects, compared to substituted phenyl groups in analogs.
Physicochemical Properties
Hypothetical comparisons based on structural analogs:
The piperidin-1-ylsulfonyl group likely improves aqueous solubility compared to non-sulfonylated analogs, a critical factor for bioavailability.
Data Tables
Table 1: Structural Comparison of Propanamide Derivatives
Biological Activity
(Z)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(3-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]prop-2-enamide is a complex organic compound notable for its diverse functional groups, including a cyano group, furan ring, and pyrazole moiety. These structural features suggest potential applications in medicinal chemistry, particularly in drug design aimed at modulating various biological pathways. This article explores the biological activity of this compound based on recent studies and findings.
Structural Characteristics
The compound's molecular formula is C₃₃H₃₃N₃O₃S, with a molecular weight of 541.6 g/mol. Its structure is characterized by:
- Cyano Group : Known for participating in nucleophilic addition reactions.
- Furan Ring : Capable of undergoing electrophilic substitution.
- Pyrazole Moiety : Associated with various biological activities, including anti-inflammatory and anticancer properties.
- Piperidine Ring : Often linked to neuroactive compounds.
Biological Activity Overview
Preliminary studies indicate that (Z)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(3-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]prop-2-enamide may exhibit several biological activities:
- Anti-inflammatory Properties : The structural similarity to known anti-inflammatory agents suggests potential efficacy in reducing inflammation.
- Analgesic Effects : Its composition may also contribute to pain relief mechanisms.
- Matrix Metalloproteinase Inhibition : In vitro assays have shown activity against matrix metalloproteinases (MMPs), which are implicated in inflammatory processes.
The biological mechanisms through which this compound operates are still under investigation. However, its interaction with various biological targets appears promising:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : The presence of the piperidine ring suggests potential interactions with neurotransmitter receptors.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique structural features and potential advantages of (Z)-2-cyano-N-(furan-2-ylmethyl)-3-[1-phenyl-3-(3-piperidin-1-ylsulfonylphenyl)pyrazol-4-yl]prop-2-enamide over other compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(Furan-2-carbonyl)piperidine | Furan ring, piperidine | Anti-inflammatory |
| 4-Pyridone derivatives | Pyridine ring | Antimicrobial |
| 5-Arylpyrazoles | Pyrazole ring | Anticancer |
This table illustrates how the inclusion of both furan and pyrazole moieties along with a sulfonamide group may enhance biological activity compared to other compounds lacking such diverse functionalities.
Case Studies and Research Findings
Recent studies have further elucidated the biological activities associated with this compound:
- In Vitro Studies : Research has demonstrated that (Z)-2-cyano-N-(furan-2-ylmethyl)-3-[1-pheny... exhibits significant inhibition of MMPs, suggesting its potential as an anti-inflammatory agent.
- Antimicrobial Activity : Although not primarily focused on antimicrobial properties, related compounds featuring pyrazole derivatives have shown promising results against various bacterial strains, indicating a possible area for further exploration for (Z)-2-cyano-N-(furan...) .
- Neuroactive Potential : Given the piperidine component, there is a hypothesis that this compound could influence neurological pathways, warranting further investigation into its neuropharmacological effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
